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Compound of Interest

Compound Name: 3-(Azidomethyl)pyridine

Cat. No.: B1520646 Get Quote

This guide provides a comprehensive overview of the physical properties, synthesis, handling,

and applications of 3-(Azidomethyl)pyridine, a pivotal reagent in modern medicinal chemistry

and drug development. Designed for researchers and scientists, this document synthesizes

technical data with practical insights to facilitate its effective and safe utilization in the

laboratory.

Introduction: The Strategic Importance of a Versatile
Building Block
3-(Azidomethyl)pyridine is a heterocyclic organic compound featuring a pyridine ring

functionalized with an azidomethyl group. This unique structure positions it as a highly valuable

building block, particularly in the realm of "click chemistry."[1] The pyridine moiety is a common

scaffold in pharmaceuticals, imparting favorable pharmacokinetic properties, while the azide

group serves as a versatile handle for bioconjugation via the Copper(I)-catalyzed Azide-Alkyne

Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[2]

[3] Understanding its core physical properties is paramount for its successful application in the

synthesis of novel therapeutic agents and complex molecular probes.[4]

Section 1: Core Physicochemical Properties
The utility of any chemical reagent is fundamentally governed by its physical properties. These

parameters dictate choice of solvent, reaction conditions, and purification strategies. The key

physicochemical data for 3-(Azidomethyl)pyridine are summarized below.
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Property Value Source(s)

Molecular Formula C₆H₆N₄ [5][6][7]

Molecular Weight 134.14 g/mol [5][6]

CAS Number 864528-33-6 [6][8]

Physical Form Solid

Boiling Point Data not readily available N/A

Melting Point Data not readily available N/A

Density Data not readily available N/A

Solubility

Soluble in common organic

solvents (e.g., Chloroform,

Dichloromethane, Ethyl

Acetate, Methanol).

General chemical knowledge

InChI Key
PPHVFMDULQHSTJ-

UHFFFAOYSA-N

Note: Specific quantitative data such as boiling point, melting point, and density are not

consistently reported across major chemical suppliers, which is common for specialized

reagents sold in small quantities. Buyer assumes responsibility to confirm product identity

and/or purity.

Section 2: Spectroscopic Profile for Structural
Verification
Confirming the identity and purity of 3-(Azidomethyl)pyridine is a critical first step in any

experimental workflow. The primary techniques for this are Infrared (IR) Spectroscopy and

Nuclear Magnetic Resonance (NMR) Spectroscopy.

Infrared (IR) Spectroscopy: The Azide Telltale
The most diagnostically significant feature in the IR spectrum of 3-(Azidomethyl)pyridine is

the strong, sharp absorption band characteristic of the azide (N₃) asymmetric stretching
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vibration.

Expected Absorption: ~2100 cm⁻¹

Causality: This intense absorption arises from the asymmetric stretching of the N=N=N bond.

Its presence is a definitive indicator of the azide functional group. The absence of a strong,

broad peak around 3300-3500 cm⁻¹ (characteristic of an N-H stretch) and a C=O stretch

around 1700 cm⁻¹ confirms the conversion from a precursor like 3-(aminomethyl)pyridine or

the absence of hydrolysis to the corresponding alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Structure
¹H NMR spectroscopy provides a detailed map of the proton environment in the molecule,

confirming the connectivity of the pyridine ring and the azidomethyl group.

Pyridine Protons (Ar-H): Expect complex multiplets in the aromatic region, typically between

δ 7.0 and 8.6 ppm. The exact shifts and coupling patterns are characteristic of a 3-

substituted pyridine ring. For reference, the protons in unsubstituted pyridine appear at δ

~8.6 (H-2, H-6), ~7.8 (H-4), and ~7.4 (H-3, H-5) ppm in CDCl₃.

Methylene Protons (-CH₂-N₃): A singlet is expected for the two equivalent protons of the

methylene group. This peak typically appears in the δ 4.0 - 4.5 ppm range. The chemical

shift is influenced by the electronegativity of the adjacent azide group.

¹³C NMR: The carbon spectrum will show six distinct signals: four for the aromatic carbons of

the pyridine ring and one for the methylene carbon. The methylene carbon signal is expected

in the range of δ 50-60 ppm.

Section 3: Synthesis and Purification Protocol
3-(Azidomethyl)pyridine is typically synthesized from its corresponding halide precursor, 3-

(chloromethyl)pyridine or 3-(bromomethyl)pyridine, via a nucleophilic substitution reaction with

an azide salt.

Step-by-Step Synthesis Protocol
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This protocol is a representative method for laboratory-scale synthesis.

Dissolution: Dissolve 3-(chloromethyl)pyridine hydrochloride (1.0 eq) in a suitable polar

aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

Reagent Addition: Add sodium azide (NaN₃, ~1.5 eq) to the solution. Causality: A slight

excess of sodium azide is used to ensure the reaction goes to completion.

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can

be monitored by Thin Layer Chromatography (TLC), observing the consumption of the

starting material.

Workup:

Quench the reaction by slowly adding water.

Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.

Combine the organic layers, wash with brine to remove residual DMF and salts, and dry

over anhydrous sodium sulfate (Na₂SO₄).

Purification:

Filter off the drying agent.

Concentrate the solution under reduced pressure to obtain the crude product.

Purify the crude material using flash column chromatography on silica gel, typically with a

hexane/ethyl acetate gradient, to yield pure 3-(Azidomethyl)pyridine.

Synthesis Workflow Diagram

3-(Chloromethyl)pyridine HCl 3-(Azidomethyl)pyridine

Nucleophilic Substitution
(Room Temp, 12-24h)Sodium Azide (NaN₃)

Solvent (DMF)

Click to download full resolution via product page
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Caption: A typical synthetic route to 3-(Azidomethyl)pyridine.

Section 4: Safety, Handling, and Storage
Organic azides are energetic compounds and must be handled with appropriate caution.

Toxicity: While specific toxicity data for 3-(azidomethyl)pyridine is limited, related

compounds can be harmful if swallowed or in contact with skin.[9] Always handle with

appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat.[10][11]

Explosion Hazard: Low molecular weight organic azides can be shock-sensitive and

potentially explosive, especially upon heating or concentration. Avoid heating the neat

compound. Always work behind a safety shield, especially during concentration steps.

Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and

incompatible materials such as strong acids or reducing agents.[9] Keep the container tightly

closed.[10] For long-term storage, refrigeration is recommended.

Section 5: Applications in Drug Discovery &
Bioconjugation
The primary utility of 3-(Azidomethyl)pyridine lies in its application as a key reagent in click

chemistry, a set of reactions known for their high yield, reliability, and biocompatibility.[1][2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
CuAAC is the most prominent click reaction, where an azide reacts with a terminal alkyne in the

presence of a Cu(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole.[3][12] This triazole

ring is an excellent bioisostere for an amide bond, offering improved stability and metabolic

resistance.

Causality: The pyridine nitrogen in 3-(azidomethyl)pyridine can act as a ligand, potentially

influencing the catalytic cycle of the CuAAC reaction. Furthermore, its solubility and stability
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in aqueous/organic solvent mixtures make it highly suitable for conjugating to biomolecules

or other drug fragments under biocompatible conditions.[1]

CuAAC Application Workflow

Reactants

Conditions

3-(Azidomethyl)pyridine

1,2,3-Triazole Linked
Conjugate

Alkyne-Modified
Molecule (e.g., Drug, Peptide)

Cu(I) Catalyst
(e.g., CuSO₄ / Na-Ascorbate)

Reaction

Solvent
(e.g., tBuOH/H₂O)

Click to download full resolution via product page

Caption: Role of 3-(Azidomethyl)pyridine in a CuAAC reaction.

Conclusion
3-(Azidomethyl)pyridine is a reagent of significant strategic value in contemporary chemical

research. Its well-defined physicochemical and spectroscopic properties, coupled with its

straightforward synthesis, make it an accessible and reliable tool. Its primary role as an azide

partner in click chemistry reactions enables the rapid and efficient assembly of complex

molecules, driving innovation in drug discovery, chemical biology, and materials science.

Adherence to strict safety protocols is essential for harnessing the full potential of this versatile

molecular building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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